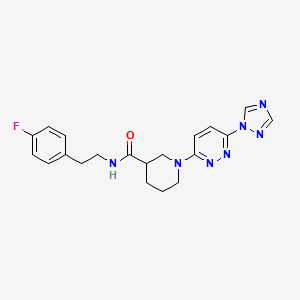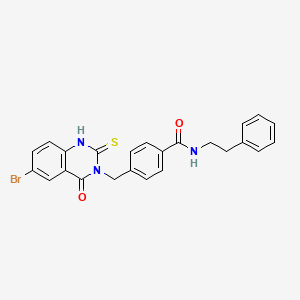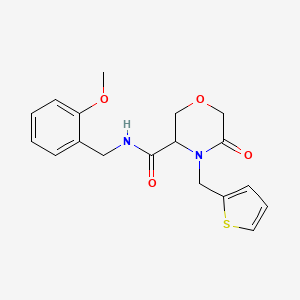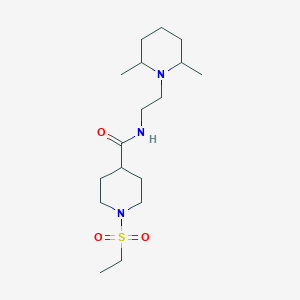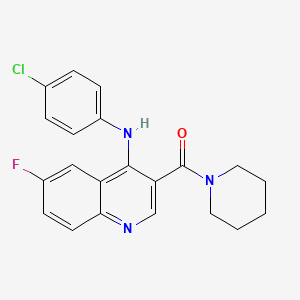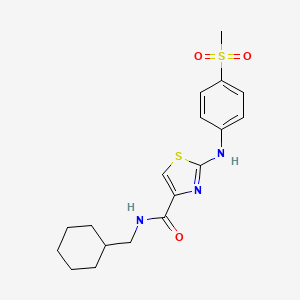
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a chemical compound that is used in scientific research. It is a part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazoles can be synthesized using different methods. For instance, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized by HI El-Subbagh et al .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They can undergo various chemical reactions due to the presence of the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activity
Research into heterocyclic compounds, such as thiazole derivatives, has shown a wide range of potential applications, particularly in the development of new antibiotic and antibacterial drugs. For instance, the synthesis of new thiazole derivatives through reactions involving carboxamides has been explored for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). This suggests that compounds like N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide could also be researched for similar applications, leveraging their heterocyclic and sulfonamide components.
Chemoselective Thionation-Cyclization
The efficiency of synthesizing thiazole derivatives via chemoselective thionation-cyclization has been demonstrated, offering a route to introduce various functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013). This method's adaptability suggests potential for creating diverse derivatives of N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, potentially enhancing its application in various fields, including medicinal chemistry and material science.
Antimicrobial Evaluation
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety and their evaluation as antimicrobial agents highlight the significant role of sulfonamide functionalities in developing new therapeutic agents. Such studies underline the sulfonamide group's contribution to the antimicrobial activity, suggesting that the methylsulfonyl group in the compound could also contribute to similar biological activities (Darwish et al., 2014).
Photophysical Properties
The investigation into the photophysical properties of sulfur-containing thiazoles indicates the potential for these compounds in material sciences, particularly in developing fluorescent molecules for sensing applications. The study on thiazoles with sulfur-containing groups suggests potential utility in detecting hazardous compounds and metals, which could be relevant for environmental monitoring and biomedical diagnostics (Murai, Furukawa, & Yamaguchi, 2018).
Orientations Futures
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)15-9-7-14(8-10-15)20-18-21-16(12-25-18)17(22)19-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXTHOHJPUQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
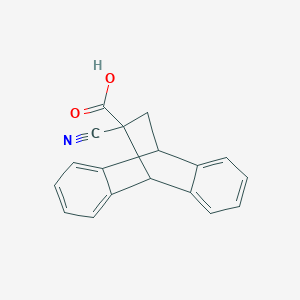
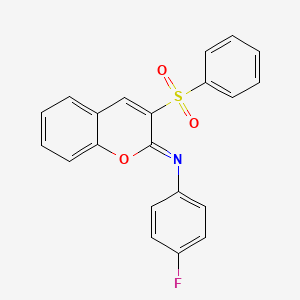
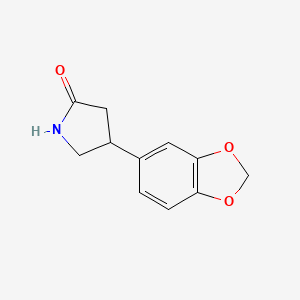
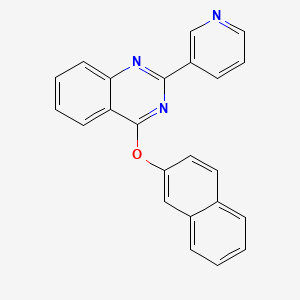
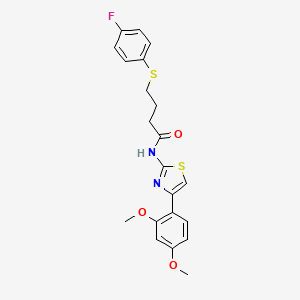
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
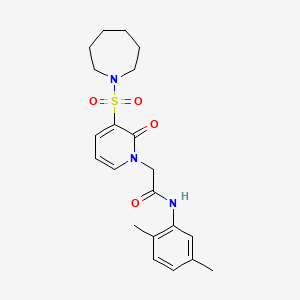
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
